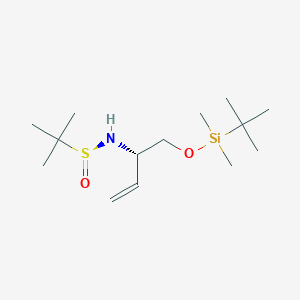
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Descripción general
Descripción
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound characterized by a bromine atom on the pyridine ring and a trifluoroethanol group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol can be synthesized through several synthetic routes. One common method involves the reaction of 6-bromopyridin-3-ol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product. The reaction mixture is then purified through various techniques, such as recrystallization or column chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanal.
Reduction: Reduction reactions can yield 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethane.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanol group enhances the compound's ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is unique due to its trifluoroethanol group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-(6-Bromopyridin-3-yl)ethanol
1-(6-Bromopyridin-3-yl)ethan-1-one
1-(6-Bromopyridin-3-yl)ethan-1-ol hydrochloride
These compounds differ in their functional groups and, consequently, their reactivity and applications.
Propiedades
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWPNCLZBUMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744488 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-81-7 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-(thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B1511225.png)
![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine](/img/structure/B1511226.png)
![2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1511242.png)







![[1-BenzyloxyMethyl-2-(5-broMo-pyridin-3-yloxy)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B1511305.png)


